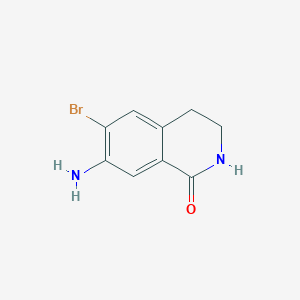
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family This compound is characterized by the presence of an amino group at the 7th position and a bromine atom at the 6th position on the isoquinolinone ring It has a molecular formula of C9H8BrN2O and a molecular weight of 24108 g/mol
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,4-dihydro-2H-isoquinolin-1-one with bromine in the presence of a suitable solvent to yield 6-bromo-3,4-dihydro-2H-isoquinolin-1-one . This intermediate is then subjected to amination using reagents such as sodium azide and triphenylphosphine to introduce the amino group at the 7th position .
Industrial Production Methods
Industrial production of 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, triphenylphosphine, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolinones, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
科学的研究の応用
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and bromine groups allows the compound to form specific interactions with these targets, potentially leading to inhibition or activation of biological pathways . The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
6-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Lacks the amino group at the 7th position.
7-Bromo-3,4-dihydro-2H-isoquinolin-1-one: Lacks the amino group at the 7th position.
Uniqueness
7-Amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one is unique due to the presence of both the amino and bromine groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .
特性
IUPAC Name |
7-amino-6-bromo-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h3-4H,1-2,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKNVLUUINZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=CC(=C(C=C21)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














